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Compound of Interest |

2-(2-Methoxyphenoxy)ethylamine
Compound Name:
hydrochloride
CAS No.: 64464-07-9
Cat. No.: B016167

Structural Elucidation, Mechanistic Origin, and
Analytical Control
Executive Summary & Structural Identification

In the context of high-performance liquid chromatography (HPLC) and regulatory compliance
(USP), Carvedilol Related Compound E (RC-E) is definitively identified as the amine
intermediate: 2-(2-methoxyphenoxy)ethylamine.

Unlike the active pharmaceutical ingredient (API), Carvedilol, which contains both a carbazole
moiety and a phenoxy-ethylamine tail, RC-E consists solely of the phenoxy-ethylamine
fragment. This structural distinction dictates its lack of significant UV absorbance at higher
wavelengths and its distinct elution profile.

Comparative Structural Data

The following table contrasts the physiochemical properties of the API and its Related
Compound E to highlight the analytical challenges.
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Related Compound E

Feature Carvedilol (API)
(USP)
(+)-1-(carbazol-4-yloxy)-3-[[2-
(o- 2-(2-

Chemical Name

methoxyphenoxy)ethyllamino]-

2-propanol

methoxyphenoxy)ethylamine

Active Pharmaceutical

Key Starting Material (KSM) /

Role ) )
Ingredient Impurity

1836-62-0 (Free Base) /
CAS Number 72956-09-3

64464-07-9 (HCI)
Molecular Formula
Molecular Weight 406.47 g/mol 167.21 g/mol
Chromophore Strong (Carbazole + Benzene)  Weak (Single Benzene ring)
Polarity (LogP) ~4.2 (Lipophilic) ~1.2 (Hydrophilic/Polar)

Critical Note on Nomenclature: Researchers often confuse RC-E with the "Bis-Carvedilol"

impurity. In the USP monograph, the Bis-impurity is typically designated as Related Compound

B. RC-E is the unreacted amine starting material.

Synthetic Origins & Mechanistic Pathways

To control RC-E, one must understand its origin. It is not a degradation product formed by the

breakdown of the carbazole ring; rather, it is Unreacted Starting Material.

The Nucleophilic Ring Opening

The synthesis of Carvedilol follows a
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mechanism where the amine (RC-E) acts as a nucleophile attacking the epoxide ring of the
carbazole intermediate.

o Step 1: Activation of 4-(oxiran-2-ylmethoxy)-9H-carbazole.[1][2]
» Step 2: Nucleophilic attack by 2-(2-methoxyphenoxy)ethylamine (RC-E).
o Step 3: Formation of the secondary amine (Carvedilol).

If the reaction stoichiometry is not perfectly managed, or if purification (crystallization) is
insufficient, the unreacted amine (RC-E) carries over into the final drug substance.

Visualization of the Reaction Pathway

The following diagram illustrates the entry point of RC-E into the synthesis and the potential for

carryover.
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Figure 1: Synthetic pathway showing RC-E as a reactant. Dashed red line indicates the
carryover pathway where RC-E becomes an impurity in the final product.

Analytical Characterization (HPLC)
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Detecting RC-E presents a specific challenge: Chromophoric Mismatch. Carvedilol absorbs
strongly at 240 nm and 285 nm due to the conjugated carbazole system. RC-E lacks this
system, relying only on a simple phenoxy ring, which has a much lower molar absorptivity and
requires lower wavelength detection.

The "Blind Spot" Phenomenon

If you run a standard Carvedilol assay at 240 nm or 254 nm, RC-E may be invisible or appear
as a negligible baseline disturbance, leading to false negatives.

e Solution: You must utilize a Variable Wavelength Detector (VWD) or PDA set to 210 nm - 220
nm specifically for this impurity.

Retention Behavior

RC-E is a small, polar amine. In Reverse Phase (RP) chromatography using standard C18
columns:

o Carvedilol (Lipophilic) elutes late.

¢ RC-E (Polar) elutes very early, often near the void volume (

)-

o Risk: Co-elution with solvent fronts or injection peaks.

Validated HPLC Protocol

The following protocol ensures separation of the polar RC-E from the solvent front and the
lipophilic API.

Chromatographic Conditions:
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Parameter Specification Rationale
Phenyl phases offer pi-pi
C8 or Phenyl-Hexyl (250 x 4.6 interactions to retain the
Column

mm, 5 um)

phenoxy ring of RC-E better
than C18.

Mobile Phase A

Phosphate Buffer (pH 2.[3]5)

Low pH ensures the amine is

protonated (

), improving peak shape and

solubility.

Mobile Phase B

Acetonitrile (ACN)

Organic modifier.

T=0 (15% B)

Initial isocratic hold at low

organic % forces the polar RC-

Gradient T=10 (15% B) , , ,
E to interact with the stationary
T=30 (80% B) phase.
) Standard flow for backpressure
Flow Rate 1.0 mL/min
management.
CRITICAL: Maximizes signal-
Detection 220 nm to-noise ratio for the phenoxy
ring of RC-E.
o Higher volume compensates
Injection Vol 10-20 pL

for lower UV response.

Control Strategies

To maintain RC-E below the ICH Q3A qualification threshold (typically < 0.15%), the following

process controls are required.

Stoichiometric Control

While excess amine (RC-E) drives the reaction to completion and minimizes the Bis-impurity

(Impurity B), it leaves residual RC-E.
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e Optimization: Use a molar ratio of 1.1 : 1.0 (Amine : Epoxide). Do not exceed 1.2
equivalents.

Work-up Purification

RC-E is highly soluble in acidic aqueous media (forming the HCI salt), whereas Carvedilol free
base is less soluble in water.

» Protocol: Post-reaction, perform an acidic wash (pH 4-5). RC-E will partition into the aqueous
layer, while the Carvedilol product remains in the organic layer (e.g., Ethyl Acetate or
Methylene Chloride).

Recrystallization

If RC-E persists, recrystallization from Ethyl Acetate/Heptane is effective. The polar amine
remains in the mother liquor, while the non-polar Carvedilol crystallizes out.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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